CP-346086

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

CP 346086 is a potent and orally active inhibitor of microsomal triglyceride transfer protein. This compound has been shown to lower plasma cholesterol and triglycerides in both experimental animals and humans . It is primarily used in the treatment of hyperlipidemia and related cardiovascular diseases.

Vorbereitungsmethoden

Die Synthese von CP 346086 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren nachfolgende Reaktion unter bestimmten Bedingungen. Die genauen Synthesewege und industriellen Produktionsverfahren sind urheberrechtlich geschützt und werden nicht öffentlich im Detail veröffentlicht. Es ist bekannt, dass die Verbindung durch eine Reihe von chemischen Reaktionen synthetisiert wird, die die Bildung einer Biphenylstruktur und die Einarbeitung einer Trifluormethylgruppe beinhalten .

Analyse Chemischer Reaktionen

CP 346086 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen verändern.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Hyperlipidemia Treatment

CP-346086 has shown significant efficacy in reducing plasma triglycerides and cholesterol levels in both animal models and human clinical trials:

- Animal Studies : In rodent models, administration of this compound resulted in dose-dependent reductions in total cholesterol (up to 75%) and triglycerides (up to 62%) after a two-week treatment period at doses as low as 10 mg/kg/day. Notably, these reductions were accompanied by increases in hepatic and intestinal triglyceride levels when administered with food .

- Human Trials : In healthy volunteers, a single oral dose of this compound led to significant reductions in plasma triglycerides and VLDL cholesterol, with maximal reductions observed at doses of 100 mg. A two-week treatment regimen at 30 mg/day resulted in a 47% reduction in total cholesterol and a 72% reduction in LDL cholesterol compared to baseline values .

Potential for Cardiovascular Disease Management

Given its lipid-lowering effects, this compound may play a role in the prevention and management of cardiovascular diseases associated with dyslipidemia. The reduction of LDL cholesterol is particularly relevant, as elevated levels are a major risk factor for cardiovascular events .

Case Studies & Research Insights

- Inhibition Studies : Research has demonstrated that this compound effectively inhibits the secretion of apoB in various cell types, including hepatocytes derived from human induced pluripotent stem cells (iPSCs). These studies highlight its potential utility in screening for compounds that modulate lipid metabolism .

- Biochemical Assays : In vitro assays using COS cells have shown that this compound significantly decreases lipid secretion when added to the culture medium, validating its role as an MTP inhibitor .

- Long-term Effects : Longitudinal studies indicate that chronic administration of this compound not only lowers lipid levels but also influences liver metabolism by altering triglyceride accumulation patterns depending on dietary intake .

Data Summary

The following table summarizes key findings from various studies on the effects of this compound:

Wirkmechanismus

CP 346086 exerts its effects by inhibiting the activity of microsomal triglyceride transfer protein. This inhibition leads to a reduction in the secretion of apolipoprotein B and triglycerides from liver cells. The compound specifically targets the microsomal triglyceride transfer protein, preventing it from transferring triglycerides to apolipoprotein B, which is essential for the formation of very low-density lipoprotein and low-density lipoprotein .

Vergleich Mit ähnlichen Verbindungen

CP 346086 ist einzigartig in seiner potenten Hemmung des mikrosomalen Triglycerid-Transfer-Proteins. Ähnliche Verbindungen umfassen:

Lomitapid: Ein weiterer Inhibitor des mikrosomalen Triglycerid-Transfer-Proteins zur Behandlung von Hyperlipidämie.

Mipomersen: Ein Antisense-Oligonukleotid, das die Messenger-RNA von Apolipoprotein B angreift und so die Produktion von Apolipoprotein B und niedermolekularem Lipoprotein reduziert.

Im Vergleich zu diesen Verbindungen hat CP 346086 eine höhere Potenz und orale Bioverfügbarkeit gezeigt, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung macht .

Biologische Aktivität

CP-346086 is a potent inhibitor of microsomal triglyceride transfer protein (MTP), which plays a crucial role in lipid metabolism and the secretion of apolipoprotein B (apoB)-containing lipoproteins. This article explores the biological activity of this compound, focusing on its effects on lipid profiles, mechanisms of action, and relevant research findings.

This compound functions primarily by inhibiting MTP activity, which is essential for the transfer of triglycerides and phospholipids to apoB-containing lipoproteins in the liver and intestines. The inhibition leads to reduced secretion of very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), thereby lowering plasma cholesterol levels.

- IC50 Values :

Effects on Lipid Profiles

Research indicates that this compound significantly lowers plasma triglycerides and cholesterol levels in both animal models and human subjects. The following table summarizes the effects observed in various studies:

Case Studies

-

Animal Model Studies :

- In a study involving rats, this compound administration resulted in significant reductions in plasma cholesterol and triglycerides, with the most pronounced effects observed at higher doses. The study also noted increased hepatic triglyceride levels when administered with food, suggesting a complex interaction between dietary intake and drug efficacy .

-

Human Trials :

- A clinical trial involving healthy volunteers demonstrated that oral administration of this compound led to dose-dependent reductions in plasma triglycerides and VLDL cholesterol, with significant effects noted at doses as low as 10 mg . After a two-week treatment period, patients exhibited notable improvements in lipid profiles without significant changes to HDL cholesterol levels.

Research Findings

This compound has been widely studied for its potential therapeutic applications in managing hyperlipidemia. Key findings from various research articles include:

- Inhibition of ApoB Secretion : In HepG2 cells, this compound effectively inhibited apoB secretion without affecting apoA-I secretion or overall lipid synthesis, indicating a selective action on specific pathways involved in lipoprotein metabolism .

- Impact on Hepatic Steatosis : Studies have shown that simultaneous inhibition of MTP and other lipid metabolic pathways can lead to decreased plasma cholesterol levels while also affecting hepatic triglyceride accumulation .

Eigenschaften

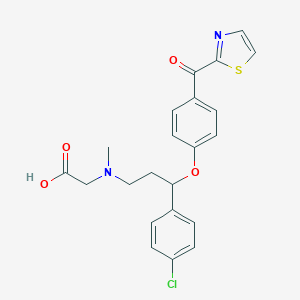

IUPAC Name |

N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22F3N5O/c27-26(28,29)20-8-5-17(6-9-20)22-3-1-2-4-23(22)25(35)32-21-10-7-19-14-34(12-11-18(19)13-21)15-24-30-16-31-33-24/h1-10,13,16H,11-12,14-15H2,(H,32,35)(H,30,31,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDIAFXQKOHFLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)CC5=NC=NN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22F3N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does CP-346086 interact with MTP and what are the downstream effects of this interaction?

A1: this compound exhibits potent inhibitory activity against both human and rodent MTP with an IC50 of 2.0 nM []. By inhibiting MTP, this compound disrupts the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, primarily very low-density lipoprotein (VLDL), from both the liver and intestines [, ]. This inhibition leads to a significant reduction in plasma triglycerides and cholesterol levels [, ].

Q2: What is the impact of this compound on lipid metabolism in the liver and intestines?

A2: While this compound effectively lowers plasma lipids, it can lead to increased triglyceride accumulation in the liver and, depending on the timing of administration, the intestines []. This accumulation occurs because the inhibition of MTP prevents the assembly and secretion of triglyceride-rich lipoproteins from these organs []. Notably, administering this compound away from meals appears to mitigate intestinal triglyceride accumulation, suggesting a role of dietary fat intake in this process [].

Q3: Beyond its impact on lipid metabolism, does this compound affect other biological processes?

A3: Research suggests that this compound might indirectly influence the production of infectious hepatitis C virus (HCV) particles []. While this compound doesn't directly target HCV, it can inhibit apoE secretion at higher concentrations []. Since apoE is essential for HCV assembly, this indirect effect can subsequently suppress HCV particle formation [].

Q4: What is the significance of the finding that apoE, but not apoB, is required for HCV assembly?

A4: This finding highlights a specific dependency of HCV on apoE for its life cycle. this compound's ability to indirectly influence HCV assembly through apoE modulation opens avenues for investigating its potential role in combination therapies targeting HCV infection [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.